N-[(E)-(5-chloro-2-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-CHLORO-2-FLUOROPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a chlorinated and fluorinated phenyl ring, a pyrazole ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-CHLORO-2-FLUOROPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-fluoroaniline, 3,5-dimethyl-1H-pyrazole, and 4H-1,2,4-triazole derivatives. The synthetic route may involve:
Nucleophilic substitution: reactions to introduce the chloro and fluoro groups.
Cyclization: reactions to form the pyrazole and triazole rings.
Condensation: reactions to link the different ring systems together.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-CHLORO-2-FLUOROPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
(E)-1-(5-CHLORO-2-FLUOROPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (E)-1-(5-CHLORO-2-FLUOROPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate access.
Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.
Interfering with protein-protein interactions: Disrupting the interactions between proteins that are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-CHLORO-2-FLUOROPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE: shares structural similarities with other compounds containing pyrazole and triazole rings, such as:
Uniqueness
The uniqueness of (E)-1-(5-CHLORO-2-FLUOROPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE lies in its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H14ClFN6 |
---|---|
Molecular Weight |
332.76 g/mol |
IUPAC Name |
(E)-1-(5-chloro-2-fluorophenyl)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C15H14ClFN6/c1-9-6-10(2)22(21-9)15-20-19-11(3)23(15)18-8-12-7-13(16)4-5-14(12)17/h4-8H,1-3H3/b18-8+ |
InChI Key |
FIHVAHHMJZWLAS-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NN=C(N2/N=C/C3=C(C=CC(=C3)Cl)F)C)C |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(N2N=CC3=C(C=CC(=C3)Cl)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.